O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride
Description
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the phenyl ring. The compound’s structure consists of an O-substituted hydroxylamine backbone (NH2-O-R), where R represents the 3,4-difluorophenyl group. This substitution pattern enhances its electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H6ClF2NO |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(3,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
InChI Key |
CLWDITNXIGVYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound generally involves the following key steps:
- Preparation of 3,4-difluorophenyl acrylic acid derivatives.
- Esterification and cyclopropanation to form cyclopropane intermediates.
- Conversion of these intermediates to amides, hydrazides, or azides.
- Reduction and functional group transformations to yield the hydroxylamine derivative.
- Formation of the hydrochloride salt to enhance stability and crystallinity.
This sequence is optimized for industrial applicability, focusing on stereochemical purity, safety, and environmental considerations.
Detailed Synthetic Steps and Conditions
Key Process Parameters and Optimization
- Temperature Control: Many steps require strict temperature control, often below 10°C or around 25-40°C, to prevent side reactions and maintain catalyst stability.
- Catalyst Use: CBS asymmetric reduction catalysts are employed to achieve enantiomeric excess, but their instability and need for in situ preparation complicate scale-up.
- Reagent Selection: Borane-tetrahydrofuran is preferred over borane-dimethyl sulfide complexes to avoid malodorous and hazardous byproducts during reduction.
- Work-up and Isolation: Extraction with solvents like butyronitrile and controlled concentration steps are used to avoid isolating unstable free base forms, enhancing safety.
- Crystallization: The hydrochloride salt form is favored for its improved thermal stability and ease of handling, as demonstrated by X-ray diffraction characterization.
Comparative Analysis of Preparation Methods
| Aspect | Method from Patent CN104974017B (2014) | Method from Patent EP2644590A1 (2012) | Method from Patent WO2013144295A1 (2013) |
|---|---|---|---|
| Starting Material | Compound VI (CBS asymmetric reduction) | 3,4-Difluorobenzaldehyde derivatives | Acid chloride intermediate with N,O-dimethyl hydroxylamine |
| Key Intermediate | Cyclopropylamine derivatives | Cyclopropanecarboxylic acid and hydrazide | Methoxy amide and cyclopropanecarbohydrazide |
| Catalysts | CBS asymmetric catalysts (in situ) | Asymmetric cyclopropanation catalysts | Pyridine base and hydrazine hydrate |
| Reduction Agent | Borane-THF preferred over borane-DMS | Not specified, focus on asymmetric cyclopropanation | Not specified, focus on amide formation |
| Enantiomeric Excess (ee) | ~81% for cyclopropylamine | High ee via asymmetric cyclopropanation | Chiral resolution with optically active acids (e.g., R-mandelic acid) |
| Isolation | Hydrochloride salt crystallization | Direct isolation of crystalline hydrochloride salt | Crystalline hydrochloride salt, XRD characterized |
| Industrial Viability | Moderate, catalyst instability and odor issues | High, well-documented esterification and cyclopropanation | High, environmentally friendly and non-explosive reagents |
Summary Table of Preparation Method Highlights
| Feature | Description | Impact on Synthesis |
|---|---|---|
| Starting Materials | 3,4-Difluorobenzaldehyde, malonic acid, hydrazine hydrate | Readily available, cost-effective |
| Key Intermediates | Cyclopropanecarboxylic acid, hydrazide, methoxy amide | Facilitate stereoselective synthesis |
| Catalysts | CBS asymmetric catalysts (in situ), pyridine | Enable enantiomeric control, require careful handling |
| Reducing Agents | Borane-THF preferred | Avoids malodorous byproducts, safer handling |
| Salt Formation | Hydrochloride salt crystallization | Enhances stability and isolation |
| Safety Considerations | Avoid free base isolation, control temperature, solvent extraction | Mitigates decomposition risks and exposure |
Chemical Reactions Analysis
Types of Reactions
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl compounds. These products have significant applications in different fields of chemistry and industry .
Scientific Research Applications
O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. It can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on substituent effects, synthesis routes, and functional applications.
Key Comparative Insights:
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine substituents (e.g., in this compound) confer higher electronegativity and metabolic stability compared to chlorine analogs like 3,4-Dichlorobenzyloxyamine Hydrochloride. This makes fluorine-substituted derivatives more suitable for pharmaceutical applications .
- Electron-Withdrawing Groups : The pentafluorobenzyl derivative exhibits stronger electron-withdrawing effects due to five fluorine atoms, enhancing its utility in analytical chemistry for detecting carbonyl compounds .
Synthesis Methods :
- All compounds listed are synthesized via alkylation of N-hydroxyphtalimide with substituted benzyl halides, followed by deprotection with NH3/MeOH or hydrazine hydrate . The choice of substituents (e.g., methoxy, trifluoromethyl) dictates reaction conditions and yields.
Fluorine-substituted derivatives may offer improved pharmacokinetic profiles . Analytical Use: Pentafluorobenzyl derivatives are prioritized in gas chromatography and mass spectrometry due to their volatility and detectability .
Research Findings and Data Gaps
Key unresolved questions include:
- Physicochemical Data : Exact melting point, solubility, and stability under varying conditions.
- Biological Activity : Comparative efficacy in enzyme inhibition or cytotoxicity assays.
- Safety Profile : Hazard classifications (e.g., irritant, corrosive) analogous to 3,4-Dichlorobenzyloxyamine Hydrochloride .
Further experimental work is required to fully characterize this compound and validate its advantages over existing derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride, and how can purity be validated?
- Methodology: Synthesis typically involves reacting 3,4-difluorophenol derivatives with hydroxylamine hydrochloride under controlled conditions (e.g., inert atmosphere, room temperature). Purification via recrystallization from polar solvents like ethanol or water is common . Purity validation employs HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
Q. How does the 3,4-difluorophenyl substitution influence the compound’s physicochemical properties?
- Methodology: Fluorine atoms at the 3- and 4-positions enhance lipophilicity (logP) and electronic effects, increasing metabolic stability and bioavailability. Computational tools like DFT calculations can predict electronic distributions, while experimental techniques like X-ray crystallography resolve steric effects .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. IR spectroscopy identifies functional groups (e.g., hydroxylamine N-O stretch at ~930 cm⁻¹). Thermal stability is assessed via TGA/DSC under nitrogen .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Methodology: Enzymatic inhibition assays (e.g., Michaelis-Menten kinetics) evaluate competitive/non-competitive binding. For redox-active targets, cyclic voltammetry quantifies electron transfer potential. Molecular docking (AutoDock Vina) predicts binding poses using crystal structures from the PDB .
Q. What strategies mitigate instability of hydroxylamine derivatives in aqueous solutions?
- Methodology: Stabilize via buffered solutions (pH 4–6) or lyophilization. Degradation pathways (e.g., hydrolysis) are monitored using LC-MS under accelerated conditions (40°C, 75% RH). Antioxidants like ascorbic acid may reduce oxidative decomposition .
Q. How do structural modifications (e.g., fluorination patterns) alter bioactivity compared to analogs?
- Methodology: Compare IC₅₀ values in bioassays (e.g., antimicrobial or enzyme inhibition) against analogs like O-(2,5-Difluorophenyl)hydroxylamine Hydrochloride. SAR studies reveal that 3,4-difluoro substitution enhances target affinity due to optimized π-π stacking and H-bonding .
Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?
- Methodology: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. Solvent effects are modeled using COSMO-RS. Kinetic studies (NMR time-course experiments) validate theoretical predictions .
Comparative and Mechanistic Studies
Q. How does this compound compare to non-fluorinated hydroxylamines in catalytic applications?
- Methodology: Conduct catalytic cycles (e.g., oxidation of alcohols) under identical conditions. Fluorinated derivatives often show higher turnover numbers due to electron-withdrawing effects stabilizing transition states. GC-MS monitors reaction byproducts .
Q. What is the mechanism of toxicity, and how is it assessed in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
